N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
Description
The compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide features a 2,3-dihydrobenzo[d][1,4]dioxin ring linked via an acetamide group to a thiazole core substituted with a 4-fluorobenzylthio moiety. This structure combines electron-rich aromatic systems (dihydrodioxin) with a sulfur-containing heterocycle (thiazole), which may enhance binding to biological targets such as kinases or receptors.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-14-3-1-13(2-4-14)11-27-20-23-16(12-28-20)10-19(24)22-15-5-6-17-18(9-15)26-8-7-25-17/h1-6,9,12H,7-8,10-11H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXDNVQIAQDQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dioxin moiety and a thiazole group linked through a thioether bond. Its molecular formula is , with a molecular weight of approximately 366.48 g/mol.
Research indicates that compounds with similar structural features often exhibit diverse biological activities. The thiazole and dioxin components are known to interact with various biological targets, including enzymes and receptors involved in signaling pathways. The specific mechanism for this compound may involve inhibition of key kinases or modulation of receptor activity.
Anticancer Activity
Several studies have reported on the anticancer potential of compounds related to the dioxin structure. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. A study indicated that certain derivatives could overcome chemoresistance in cancer cells via inhibition of P-glycoprotein efflux pump activity .
Inhibition of Kinases
The compound is hypothesized to act as an inhibitor of c-Jun N-terminal kinase (JNK), which plays a crucial role in cellular stress responses and inflammation. In vitro assays have demonstrated that similar compounds can significantly inhibit JNK activity, leading to restored insulin sensitivity in diabetic models .
Case Studies
- JNK Inhibition : A case study involving a closely related compound demonstrated significant JNK inhibition with an value as low as 1.1 μM, indicating potent biological activity .
- Cytotoxicity : In vitro cytotoxicity assays showed that compounds with similar structures exhibited varying degrees of cytotoxicity against human cancer cell lines, suggesting that modifications in the thiazole or dioxin moieties could enhance or reduce activity .
Data Tables
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through several methods, typically involving the coupling of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with thiazole and acetamide moieties. The synthetic route often includes:
- Formation of the benzodioxin ring : This involves cyclization reactions under acidic or basic conditions.
- Thiazole synthesis : The thiazole component is usually synthesized from appropriate thioketones and amines.
- Coupling reaction : The final product is obtained by coupling the benzodioxin and thiazole derivatives using a suitable linker .
Antimicrobial Properties
Recent studies have indicated that compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide exhibit significant antimicrobial activity. In vitro evaluations have shown effectiveness against various bacterial strains and fungi. For instance, derivatives containing thiazole rings have been reported to possess potent antibacterial properties against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cell lines, including breast cancer cells (MCF7). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Molecular docking studies further support its binding affinity to key cancer-related targets .
Enzyme Inhibition Studies
Recent research has focused on the enzyme inhibitory properties of this compound. Notably, it has been investigated for its ability to inhibit enzymes such as:
- α-glucosidase : Important for glucose metabolism and a target for diabetes treatment.
- Acetylcholinesterase : Relevant for Alzheimer's disease therapies.
The inhibitory activity was assessed through both in vitro assays and computational modeling, revealing promising results that warrant further investigation .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise in several therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Anticancer | Chemotherapy adjuncts for various cancers |
| Diabetes | Management of blood glucose levels |
| Neurodegenerative Diseases | Alzheimer's disease treatment |
Case Studies and Research Findings
Several case studies highlight the compound's efficacy:
- Antimicrobial Efficacy : A study demonstrated that derivatives with thiazole groups showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .
- Anticancer Mechanism : Research involving molecular docking revealed that the compound binds effectively to estrogen receptors, which could explain its anticancer properties against hormone-sensitive cancers .
- Enzyme Inhibition : Inhibitory assays indicated that certain derivatives significantly reduced α-glucosidase activity, indicating their potential role in diabetes management .
Comparison with Similar Compounds
S-Alkylated 1,2,4-Triazole Derivatives ()
Compounds 7–15 in are S-alkylated 1,2,4-triazoles synthesized via cyclization of hydrazinecarbothioamides. Key differences from the target compound include:
- Core Heterocycle : The 1,2,4-triazole ring (compounds 7–15 ) vs. thiazole in the target. Triazoles exhibit tautomerism (thione-thiol equilibrium), absent in thiazoles, which may affect stability and reactivity .
- Substituents : The triazoles feature 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl groups, whereas the target compound has a dihydrodioxin ring and 4-fluorobenzylthio group.
- Spectral Data : IR spectra of triazoles lack C=O stretches (1663–1682 cm⁻¹), confirming cyclization, while the target’s acetamide group retains a carbonyl signal near 1680–1700 cm⁻¹ .
Table 1: Structural and Spectral Comparison with S-Alkylated Triazoles
| Feature | Target Compound | S-Alkylated Triazoles (7–15) |
|---|---|---|
| Core Heterocycle | Thiazole | 1,2,4-Triazole |
| Key Substituents | Dihydrodioxin, 4-fluorobenzylthio | 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl |
| IR ν(C=O) | ~1680–1700 cm⁻¹ (acetamide) | Absent (cyclized triazole) |
| Tautomerism | None | Thione-thiol equilibrium |
CDK9 Inhibitors with Dihydrodioxin Moieties ()
Compound 17d (N-(2-(((exo)-bicyclo[2.2.1]heptan-2-yl)amino)-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)thiazol-4-yl)acetamide) shares the dihydrodioxin ring but differs in thiazole substitution:
- Thiazole Substituents: 17d incorporates an exo-norbornane amino group, while the target compound has a 4-fluorobenzylthio group.
- Synthetic Efficiency : 17d was synthesized in 79% yield via nucleophilic substitution, comparable to typical yields for thioether-linked acetamides (e.g., 70–85%) .
- Biological Activity : While 17d is a CDK9 inhibitor, the target compound’s 4-fluorobenzylthio group may favor interactions with cysteine-rich domains (e.g., in tyrosine kinases).
Triazole-Thioacetamide Derivatives ()
The analog 618412-48-9 (N-(9-ethyl-3-carbazolyl)-2-[[4-ethyl-5-(2-furanyl)-1,2,4-triazol-3-yl]thio]acetamide) shares a thioacetamide backbone but diverges in core structure:
- Aromatic System : Carbazole (electron-rich, planar) vs. dihydrodioxin (partially saturated, less planar). Carbazole may enhance π-π stacking in DNA intercalation.
- Heterocycle: 1,2,4-Triazole with ethyl and furanyl groups vs. thiazole with fluorobenzylthio.
Sulfonamide-Triazine Derivatives ()
Compounds 11–19 in feature sulfonamide-linked triazines and imidazolidines. Key contrasts include:
Table 2: Comparative Overview of Analogous Compounds
| Compound Class | Core Structure | Key Substituents | Potential Targets | Synthetic Yield (%) |
|---|---|---|---|---|
| Target Compound | Thiazole | Dihydrodioxin, 4-F-BnS | Kinases, Receptors | ~75–85 (estimated) |
| S-Alkylated Triazoles | 1,2,4-Triazole | 4-X-PhSO₂Ph, 2,4-F₂Ph | Enzymes, Antimicrobia | 75–90 |
| CDK9 Inhibitor (17d) | Thiazole | Dihydrodioxin, Norbornane | CDK9 | 79 |
| Triazole-Thioacetamide | 1,2,4-Triazole | Carbazole, Furanyl | DNA/RNA-binding proteins | ~70–80 (estimated) |
| Sulfonamide-Triazine | Triazine | Imidazolidine, Sulfonamide | Enzymes, Antibacterial | 65–75 |
Q & A
Q. What are the critical steps in synthesizing the compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step reactions, typically starting with commercially available precursors like 2,3-dihydrobenzo[b][1,4]dioxin and thiazole derivatives. Key steps include:
- Thioether formation : Coupling the 4-fluorobenzylthiol group to the thiazole ring under inert atmosphere (e.g., nitrogen) using solvents like DMF or acetonitrile. Reaction temperatures between 60–80°C are optimal to avoid side reactions .
- Acetamide linkage : Introducing the dihydrobenzodioxin moiety via nucleophilic substitution or coupling agents (e.g., EDC/HOBt). Microwave-assisted synthesis (100–120°C, 30–60 min) improves efficiency compared to traditional reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .
Q. Optimization strategies :
- Use TLC to monitor reaction progress and adjust stoichiometry of reagents.
- Replace conventional heating with microwave irradiation to reduce reaction time by 40–50% .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole and benzodioxin moieties. Key signals include:
- Thiazole C-2 proton: δ 7.8–8.1 ppm (doublet, J = 3.1 Hz).
- Benzodioxin methylene protons: δ 4.2–4.5 ppm (multiplet) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 457.0923 for C21H18FN2O3S2) .
- FT-IR : Confirm thioether (C-S stretch at 680–720 cm⁻¹) and acetamide (N-H bend at 1540 cm⁻¹) functionalities .
Q. How should researchers design initial biological screening assays for this compound?
- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–100 μM, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Report IC50 values with 95% confidence intervals using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s bioactivity?
- Modify substituents :
- Replace the 4-fluorobenzyl group with electron-withdrawing groups (e.g., nitro) to assess impact on thiazole reactivity .
- Introduce methyl or methoxy groups on the benzodioxin ring to study steric and electronic effects .
- Biological evaluation : Compare IC50 values of derivatives against parental and multidrug-resistant cancer cell lines. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or tubulin .
Q. Example SAR Table :
| Derivative | R Group (Benzodioxin) | IC50 (μM, HeLa) | LogP |
|---|---|---|---|
| Parent | H | 12.3 ± 1.2 | 3.1 |
| 6-OCH3 | Methoxy | 8.7 ± 0.9 | 2.8 |
| 6-NO2 | Nitro | 5.4 ± 0.5 | 3.5 |
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Standardize assays : Adopt consistent protocols (e.g., same cell lines, serum concentrations, incubation times).
- Validate purity : Ensure compounds are >98% pure (HPLC) to exclude confounding effects from impurities .
- Mechanistic studies : Use RNA sequencing or proteomics to identify off-target effects. For example, conflicting cytotoxicity data may arise from compound-induced oxidative stress vs. apoptosis .
Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., KD values for kinase inhibition) .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of the compound bound to targets like β-tubulin (resolution ≤2.5 Å) .
- Metabolomics : Track downstream metabolic changes in treated cells via LC-MS to map pathways affected (e.g., glycolysis, nucleotide synthesis) .
Q. How should stability and degradation profiles be assessed under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Analyze degradation products via LC-MS at 0, 6, 12, and 24 hours .
- Plasma stability : Mix with human plasma (37°C, 1–24 hours). Precipitate proteins with acetonitrile and quantify parent compound loss using UPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
